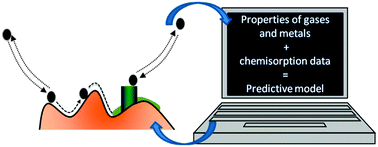Predicting adsorption on metals: simple yet effective descriptors for surface catalysis†
Physical Chemistry Chemical Physics Pub Date: 2013-02-13 DOI: 10.1039/C3CP42965B
Abstract
We present a simple and efficient model for predicting the adsorption of molecules on metal surfaces. This heuristic model uses six descriptors for each metal (number of d-electrons, surface energy, first ionization potential and atomic radius, volume and mass) and three for each adsorptive (HOMO–LUMO energy gap, molecular volume and mass). Strikingly, despite its simplicity and low computational cost, this model predicts well the chemisorption of a range of adsorptives (H2, HO˙, N2, CO, NO, O2,


Recommended Literature
- [1] Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™†
- [2] New eco-cellular concretes: sustainable and energy-efficient materials
- [3] A combined chemometric and quantitative NMR analysis of HIV/AIDS serum discloses metabolic alterations associated with disease status
- [4] EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
- [5] Inside back cover
- [6] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [7] Optimized contaminated land investigation at minimum overall cost to achieve fitness-for-purpose
- [8] Synthesis, structure and magnetic properties of a novel family of heterometallic nonanuclear NaI2MnIII6LnIII (Ln = Eu, Gd, Tb, Dy) complexes†
- [9] A polymeric waveguide resonant mirror (RM) device for detection in microfluidic flow cells†
- [10] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 18719-24-9









